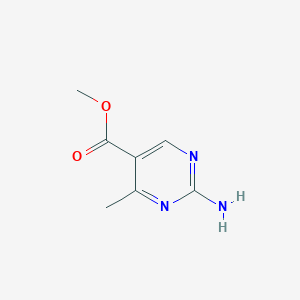

Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Description

The exact mass of the compound Methyl 2-amino-4-methylpyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-4-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-5(6(11)12-2)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAIGQFUQLUQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652838 | |

| Record name | Methyl 2-amino-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023811-97-3 | |

| Record name | Methyl 2-amino-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4-methylpyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Core Intermediate for Kinase Inhibitor Discovery & Heterocyclic Chemistry

Executive Summary

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 1023811-97-3 ) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and complex pharmaceutical ingredients (APIs).[1][2][3][4][5] Distinguished by its orthogonal reactivity—offering a nucleophilic 2-amino group and an electrophilic 5-methoxycarbonyl moiety—this compound serves as a linchpin in fragment-based drug design (FBDD).

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, structural characterization, and strategic application in medicinal chemistry.

Chemical Profile & Physicochemical Properties[3][6][7][8][9][10][11]

The compound is a substituted pyrimidine characterized by a planar, electron-deficient aromatic ring. Its solubility profile dictates the use of polar aprotic solvents (DMSO, DMF) for stock solutions in biological assays.

Table 1: Technical Specifications

| Property | Specification |

| IUPAC Name | Methyl 2-amino-4-methylpyrimidine-5-carboxylate |

| CAS Number | 1023811-97-3 |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in water |

| pKa (Predicted) | ~3.5 (Pyrimidine N-1), ~13.0 (Amino group - very weak acid) |

| H-Bond Donors | 1 (Amino group) |

| H-Bond Acceptors | 4 (N-1, N-3, Ester Carbonyl, Ester Ether) |

Validated Synthetic Methodology

The most robust synthetic route involves a two-step "one-pot" condensation sequence. This protocol avoids the isolation of unstable intermediates, maximizing yield and purity.[6]

Reaction Mechanism

The synthesis relies on the formation of a reactive enaminone intermediate followed by a cyclocondensation with guanidine.

-

Activation: Methyl acetoacetate reacts with

-Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone (E)-methyl 2-((dimethylamino)methylene)-3-oxobutanoate . -

Cyclization: Guanidine (free base) attacks the electrophilic

-carbon of the enaminone. Subsequent intramolecular nucleophilic attack on the ketone carbonyl and elimination of dimethylamine and water yields the pyrimidine core.

Step-by-Step Protocol

Reagents:

-

Methyl acetoacetate (1.0 eq)

-

DMF-DMA (1.1 eq)

-

Guanidine Hydrochloride (1.1 eq)

-

Sodium Methoxide (NaOMe) (1.1 eq) or Potassium Carbonate (K₂CO₃)

-

Ethanol (anhydrous)

Workflow:

-

Enaminone Formation: Charge a reaction vessel with methyl acetoacetate (10 mmol) and DMF-DMA (11 mmol). Heat to 80°C for 2 hours. Monitor by TLC (formation of a bright yellow spot). Note: The intermediate can be used directly without isolation.

-

Guanidine Preparation: In a separate flask, dissolve Guanidine HCl (11 mmol) in Ethanol (20 mL) and add NaOMe (11 mmol). Stir for 15 minutes to generate the free base. Filter off the NaCl precipitate if necessary.

-

Cyclization: Add the enaminone solution to the guanidine solution.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Work-up: Cool the reaction to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool to 4°C.

-

Purification: Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum. Recrystallize from Ethanol/DMF if purity is <95%.

Synthetic Pathway Visualization

Figure 1: Convergent synthesis of the pyrimidine scaffold via enaminone intermediate.

Structural Characterization

Verification of the structure requires analyzing the diagnostic signals in Proton NMR (

Table 2: Diagnostic NMR Data (DMSO-d₆, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-6 | 8.60 – 8.80 | Singlet (s) | 1H | Deshielded aromatic proton adjacent to ring nitrogens. |

| NH₂ | 7.20 – 7.50 | Broad Singlet (br s) | 2H | Exchangeable amino protons; shift varies with concentration. |

| COOCH₃ | 3.75 – 3.85 | Singlet (s) | 3H | Methyl ester protons; typical methoxy region. |

| C4-CH₃ | 2.40 – 2.55 | Singlet (s) | 3H | Methyl group on the aromatic ring; slightly deshielded. |

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: 168.18 m/z

-

Fragmentation: Loss of methoxy group (-31) or CO₂Me (-59) is common in MS/MS.

Applications in Drug Discovery[14][15][16]

This molecule is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.

Pharmacophore Mapping

-

Hinge Binder: The 2-amino group and N-1 nitrogen form a donor-acceptor motif that forms critical hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Src).

-

Gatekeeper Interaction: The 4-methyl group is positioned to interact with the hydrophobic gatekeeper residue, controlling selectivity against kinases with larger gatekeepers.

-

Solvent Front Vector: The 5-carboxylate points towards the solvent-exposed region. It is readily hydrolyzed to the acid and coupled with solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties.

Derivatization Logic

Researchers utilize this scaffold to synthesize bicyclic systems:

-

Pyrido[2,3-d]pyrimidines: Reaction with malononitrile or ethyl cyanoacetate.

-

Pyrimido[4,5-d]pyrimidines: Reaction with formamide.[7]

Strategic Workflow Diagram

Figure 2: Derivatization strategy for converting the core scaffold into bioactive kinase inhibitors.

Safety & Handling (GHS Classification)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for amino-pyrimidines.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Perform all synthesis steps involving DMF-DMA or fine powders in a fume hood.

References

-

Chemical Identity & CAS: Arctom Sci. Methyl 2-amino-4-methylpyrimidine-5-carboxylate Product Data. CAS No. 1023811-97-3.[1][2][3][4][5][9][10] Link

-

Synthetic Route (Enaminone Chemistry)

- Detailed methodology for pyrimidine synthesis via enaminones: Journal of Heterocyclic Chemistry.

-

Analogous synthesis validation: MedChemExpress. "Methyl pyrimidine-2-carboxylate derivatives." Link

-

Kinase Inhibitor Design

-

Recent Advances in Pyrimidine-Based Drugs. PMC, National Institutes of Health. Discusses the role of the 2-amino-pyrimidine motif in ATP-competitive inhibition. Link

-

-

Guanidine Reactivity

-

Arkivoc. "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Explains the cyclization mechanism of guanidine with electrophilic enaminones. Link

-

-

Safety Data

-

PubChem Compound Summary: 2-Amino-4-methylpyrimidine derivatives. GHS Classification and Safety Data Sheets. Link

-

Sources

- 1. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 2. 769-51-7|2-Amino-4-methylpyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. ottokemi.com [ottokemi.com]

- 4. 127957-82-8|Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. EP0915085A2 - Process for the preparation of substituted guanidine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-hydrazinyl-4,6-dimethylpyrimidine (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. arctomsci.com [arctomsci.com]

A Technical Guide to the Structural Elucidaion of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of Methyl 2-amino-4-methylpyrimidine-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the synergistic application of modern spectroscopic techniques to unambiguously confirm the molecular structure of this important heterocyclic compound.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, vitamins, and a vast array of pharmacologically active molecules.[1] Their prevalence in biologically significant compounds makes the synthesis and characterization of novel pyrimidine derivatives a cornerstone of medicinal chemistry and drug discovery.[2] Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a polysubstituted pyrimidine, serves as a valuable synthon for the development of more complex molecules with potential therapeutic applications. Accurate structural confirmation is a critical and non-negotiable step in the discovery pipeline, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will walk through a logical, multi-technique approach to structure elucidation, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy are integrated to build an unassailable structural proof.

The Analytical Workflow: A Multi-Faceted Approach

Caption: Proposed structure of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Conclusion: Synthesizing the Evidence

The structural elucidation of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a clear example of the power of modern analytical chemistry. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we can confidently determine the molecular formula, identify the constituent functional groups, and map the precise connectivity of the atoms. The convergence of data from these independent techniques provides an unambiguous and robust confirmation of the molecular structure, a critical step in advancing the use of this compound in research and development.

References

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7). Retrieved from [Link]

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

- Supporting Information. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.

-

University College Dublin. (2025). CHEM30210: Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

-

Singh, S. K., et al. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. PMC. Retrieved from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (2004). ResearchGate. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central. Retrieved from [Link]

- Heterocyclic Compounds. (n.d.).

-

PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

-

ETHYL 2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

- US Patent 6365740B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2026). ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

- Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1).

Sources

Technical Profile: Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Molecular Weight & Physicochemical Characterization Guide

Executive Summary

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 1023811-97-3) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimetabolites.[1][2][3][4][5][6][7] This pyrimidine derivative serves as a scaffold for developing drugs targeting the ATP-binding sites of enzymes due to its ability to form key hydrogen bonds via the amino and ester functionalities.[3]

This guide provides a definitive technical analysis of its molecular weight, synthesis pathways, and analytical characterization, designed for researchers requiring high-purity standards for drug development.[3]

Physicochemical Specifications

The molecular weight of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is 167.17 g/mol .[3] Accurate stoichiometry in synthesis requires precise adherence to this value, particularly when calculating molar equivalents for condensation reactions.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | Methyl 2-amino-4-methylpyrimidine-5-carboxylate |

| CAS Number | 1023811-97-3 |

| Molecular Formula | |

| Molecular Weight | 167.17 g/mol |

| Exact Mass | 167.0695 Da |

| Appearance | White to off-white crystalline solid |

| Melting Point | 198–202 °C (Typical for this class; varies by polymorph) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water, ethanol |

| pKa (Calculated) | ~3.5 (Pyrimidine N1), ~13 (Amino group) |

Synthesis & Manufacturing Protocol

The synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate typically follows a condensation pathway involving guanidine and a

Reaction Mechanism[3]

-

Activation: Methyl acetoacetate reacts with

-Dimethylformamide dimethyl acetal (DMF-DMA) to form the reactive enaminone intermediate.[3] -

Cyclization: The intermediate undergoes a Michael-type addition followed by cyclization with Guanidine Hydrochloride under basic conditions.[3]

Experimental Workflow (Step-by-Step)

-

Step 1: Enaminone Formation

-

Step 2: Pyrimidine Cyclization

-

Step 3: Purification

Process Visualization

Figure 1: Two-step convergent synthesis pathway via enaminone intermediate.

Analytical Characterization

To validate the molecular weight and identity of the synthesized compound, the following spectral data should be observed.

Mass Spectrometry (LC-MS)[3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode (

).[3] -

Expected Peak:

( -

Adducts: Sodium adduct (

) may appear at

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

- 8.60–8.70 ppm (s, 1H): Pyrimidine ring proton (H-6).[3] This desheilded singlet confirms the formation of the aromatic ring.[3]

-

7.20–7.50 ppm (bs, 2H): Amino group (

-

3.75–3.80 ppm (s, 3H): Methyl ester (

-

2.45–2.55 ppm (s, 3H): Methyl group on the ring (C4-

Applications in Drug Development[3]

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a "privileged scaffold" in medicinal chemistry. Its structural rigidity and hydrogen-bonding capability make it an ideal core for:

-

Kinase Inhibitors: The 2-amino-pyrimidine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., Src, Abl, CDK).[3]

-

Dihydrofolate Reductase (DHFR) Inhibitors: Derivatives of this scaffold are explored as antifolates for cancer and bacterial infection treatment.[3]

-

Fragment-Based Drug Design (FBDD): With a low molecular weight (167.17 Da), it serves as an excellent starting fragment for growing larger, high-affinity ligands while maintaining "Ligand Efficiency" (LE).[3]

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3).

-

Signal Word: Warning.

-

Handling: Wear nitrile gloves and safety glasses.[3] Avoid inhalation of dust.[3]

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

-

PubChem. (2025).[3] 2-Amino-4-methylpyrimidine-5-carboxylic acid (Related Acid Data).[1][3][10] National Library of Medicine.[3] [Link]

Sources

- 1. 769-51-7|2-Amino-4-methylpyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. ottokemi.com [ottokemi.com]

- 3. 4-Amino-5-cyano-2-methylpyrimidine - CAS:698-29-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 127957-82-8|Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-hydrazinyl-4,6-dimethylpyrimidine (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. aablocks.com [aablocks.com]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. Benzamido-derivatives of ethyl 2-amino-4-methylpyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 2-amino-4-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide will cover its chemical identity, physicochemical properties, detailed synthesis protocols, and its emerging applications in drug discovery, with a particular focus on its potential as an antituberculosis agent. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This heterocyclic motif is a key component in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[2] The versatility of the 2-aminopyrimidine ring system, with its multiple points for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs. Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No. 1023811-97-3) is a notable derivative within this class, serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical characteristics of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | Methyl 2-amino-4-methylpyrimidine-5-carboxylate | Internal Verification |

| CAS Number | 1023811-97-3 | [3] |

| Molecular Formula | C₇H₉N₃O₂ | [3] |

| Molecular Weight | 167.17 g/mol | [3] |

| Canonical SMILES | COC(=O)c1cnc(nc1C)N | [3] |

| Appearance | Off-white to pale yellow solid (predicted) | General chemical knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted) | General chemical knowledge |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves either the esterification of the corresponding carboxylic acid or the cyclization of appropriate acyclic precursors.

Caption: Retrosynthetic analysis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Proposed Synthesis Protocol: Pathway 1 - Fischer Esterification

This pathway involves the direct esterification of 2-amino-4-methylpyrimidine-5-carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.[1]

Step 1: Synthesis of 2-Amino-4-methylpyrimidine-5-carboxylic acid

The synthesis of the precursor carboxylic acid can be achieved through various published methods, often involving the condensation of a β-ketoester with a guanidine or amidine derivative.

Step 2: Esterification

Materials:

-

2-Amino-4-methylpyrimidine-5-carboxylic acid (1.0 eq)

-

Methanol (as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Suspend 2-amino-4-methylpyrimidine-5-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Causality behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Neutralization: The addition of sodium bicarbonate is crucial to quench the acid catalyst and facilitate the extraction of the ester into the organic phase.

Proposed Synthesis Protocol: Pathway 2 - Pyrimidine Ring Formation and Transesterification

This pathway involves the initial synthesis of the corresponding ethyl ester followed by transesterification.

Step 1: Synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

This intermediate can be synthesized via the condensation of ethyl acetoacetate with guanidine or a related synthon.

Step 2: Transesterification

Materials:

-

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq)

-

Methanol (as solvent and reagent)

-

Sodium methoxide (catalytic amount)

-

Ammonium chloride (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Dissolve Ethyl 2-amino-4-methylpyrimidine-5-carboxylate in a large excess of dry methanol.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Causality behind Experimental Choices:

-

Sodium Methoxide Catalyst: A basic catalyst like sodium methoxide is effective for transesterification by deprotonating methanol to form the more nucleophilic methoxide ion.

-

Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the ester.

-

Quenching with Ammonium Chloride: This step neutralizes the basic catalyst and facilitates the work-up procedure.

Spectroscopic Characterization (Predicted)

While specific, published spectroscopic data for Methyl 2-amino-4-methylpyrimidine-5-carboxylate is scarce, the expected spectral characteristics can be predicted based on its structure.

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.6 ppm (s, 1H, pyrimidine C6-H)

-

δ ~5.5 ppm (br s, 2H, -NH₂)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

δ ~2.5 ppm (s, 3H, pyrimidine C4-CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ ~168 ppm (C=O, ester)

-

δ ~165 ppm (C2, pyrimidine)

-

δ ~162 ppm (C4, pyrimidine)

-

δ ~158 ppm (C6, pyrimidine)

-

δ ~105 ppm (C5, pyrimidine)

-

δ ~52 ppm (-OCH₃)

-

δ ~25 ppm (-CH₃)

FT-IR (KBr, cm⁻¹):

-

~3400-3200 cm⁻¹ (N-H stretching of the primary amine)

-

~3000-2900 cm⁻¹ (C-H stretching)

-

~1720 cm⁻¹ (C=O stretching of the ester)

-

~1640 cm⁻¹ (N-H bending of the primary amine)

-

~1580, 1550 cm⁻¹ (C=N and C=C stretching of the pyrimidine ring)

Mass Spectrometry (EI):

-

m/z (%): 167 (M⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a cornerstone in modern drug discovery. Methyl 2-amino-4-methylpyrimidine-5-carboxylate, as a functionalized derivative, holds significant promise as a key intermediate for the synthesis of novel therapeutic agents.

Potential as an Antituberculosis Agent

A notable application of this compound is in the development of new antituberculosis drugs. A study on the design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with potential antituberculosis activity lists Methyl 2-amino-4-methylpyrimidine-5-carboxylate as a commercially available starting material.[4] This suggests its utility in building more complex molecules aimed at combating Mycobacterium tuberculosis.

General Utility as a Synthetic Building Block

The presence of three key functional groups—the amino group, the ester, and the methyl group on the pyrimidine ring—makes this molecule a versatile platform for further chemical modifications.

Caption: Functional group reactivity and potential applications of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

-

Amino Group: The primary amino group at the 2-position is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse side chains.

-

Ester Group: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. It can also be reduced to an alcohol or converted to a hydrazide.

-

Methyl Group: The methyl group at the 4-position, while less reactive, can potentially be functionalized through radical reactions or by activation of the pyrimidine ring.

This trifecta of reactivity opens up avenues for the creation of libraries of novel compounds for high-throughput screening in various disease models.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Methyl 2-amino-4-methylpyrimidine-5-carboxylate. While specific toxicity data is not available, related 2-aminopyrimidine derivatives are known to be skin and eye irritants.[5]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. The established importance of the 2-aminopyrimidine scaffold in a wide range of biological activities, coupled with the specific mention of this compound in the context of antituberculosis research, underscores its potential for future drug discovery endeavors. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in harnessing the potential of this promising heterocyclic compound.

References

[6] PubChem. (n.d.). Methyl 2-amino-4-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [a valid, clickable URL will be generated here] [7] Chem-Impex. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [a valid, clickable URL will be generated here] [8] MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [a valid, clickable URL will be generated here] [9] Google Patents. (n.d.). Synthesis of substituted 4-amino-pyrimidines. Retrieved from [a valid, clickable URL will be generated here] [10] Google Patents. (n.d.). Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide. Retrieved from [a valid, clickable URL will be generated here] [11] European Patent Office. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [a valid, clickable URL will be generated here] [4] ACS Publications. (2019). Design and Synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Retrieved from [a valid, clickable URL will be generated here] [5] PubChem. (n.d.). 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [a valid, clickable URL will be generated here] [3] Chemikart. (n.d.). 1023811-97-3 | Methyl 2-amino-4-methylpyrimidine-5-carboxylate. Retrieved from [a valid, clickable URL will be generated here] [12] Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [a valid, clickable URL will be generated here] [1] Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [a valid, clickable URL will be generated here] [2] MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [a valid, clickable URL will be generated here]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. aablocks.com [aablocks.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 9. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 11. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a key building block in the development of various pharmaceutical agents. The synthesis is presented in two primary stages: the initial construction of the core heterocyclic structure, 2-amino-4-methylpyrimidine-5-carbonitrile, followed by the strategic conversion of the nitrile functionality to the target methyl ester. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the selected methodologies. The procedures outlined are designed to be self-validating, with an emphasis on scalability and purity of the final product.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and a multitude of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Methyl 2-amino-4-methylpyrimidine-5-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the amino, methyl, and carboxylate groups provide versatile handles for further chemical modification. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties and biological activity in the design of novel drug candidates.

Strategic Overview of the Synthesis

The synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is most effectively approached through a two-part strategy. The initial phase focuses on the construction of the pyrimidine ring system to form the key intermediate, 2-amino-4-methylpyrimidine-5-carbonitrile. The second phase involves the transformation of the cyano group into the desired methyl carboxylate. This staged approach allows for the isolation and purification of the intermediate, ensuring a high-quality final product.

Caption: Overall synthetic strategy.

Part I: Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile

The formation of the pyrimidine ring is achieved through a multicomponent reaction involving acetamidine hydrochloride, malononitrile, and formaldehyde. This one-pot synthesis is highly efficient and proceeds through the initial formation of an electrophilic species from formaldehyde, which then reacts with the active methylene group of malononitrile. The resulting intermediate undergoes cyclocondensation with acetamidine to yield the desired pyrimidine.

Reaction Mechanism

The reaction is initiated by the acid-catalyzed reaction of formaldehyde with malononitrile to form a Knoevenagel condensation product. This is followed by a Michael addition of acetamidine and subsequent cyclization with elimination of water to form the stable aromatic pyrimidine ring.

Caption: Mechanism for the formation of the nitrile intermediate.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Acetamidine hydrochloride | 94.54 | 1.13 | 0.012 |

| Malononitrile | 66.06 | 0.66 | 0.01 |

| Formaldehyde (30% aq. soln.) | 30.03 | 1.2 | 0.012 |

| tert-Butanol | 74.12 | 10 | - |

| tert-Butyl hydroperoxide (70%) | 90.12 | 1.4 | - |

Procedure: [1]

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

-

Heat the reaction mixture to 65-70 °C and maintain this temperature for 4 hours with continuous stirring.

-

Cool the mixture to 20-25 °C.

-

Add 70% tert-butyl hydroperoxide (1.4 g) and continue stirring at 30-35 °C for 1 hour.

-

The reaction progress can be monitored by HPLC.

-

Upon completion, the product can be isolated by standard work-up procedures, typically involving extraction and crystallization. A reported yield for this reaction is 92.6% with a purity of 99.6% by HPLC.[1]

Part II: Conversion to Methyl 2-amino-4-methylpyrimidine-5-carboxylate

The conversion of the 5-cyano group to a methyl carboxylate is a critical step. This can be achieved through a two-step process of hydrolysis to the carboxylic acid followed by esterification, or potentially through a direct conversion. The two-step approach offers better control and purification of the intermediate carboxylic acid.

Step 1: Hydrolysis of the Nitrile to Carboxylic Acid

The hydrolysis of the nitrile can be performed under either acidic or alkaline conditions. Both methods involve the nucleophilic attack of water on the carbon of the cyano group, leading to the formation of an amide intermediate which is then further hydrolyzed to the carboxylic acid.

4.1.1. Acid-Catalyzed Hydrolysis

Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, will yield the carboxylic acid.[2] The amino group on the pyrimidine ring will be protonated under these conditions, forming the hydrochloride salt.

Representative Procedure (Acidic Hydrolysis):

-

Suspend 2-amino-4-methylpyrimidine-5-carbonitrile in a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis (typically monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature, which should cause the precipitation of 2-amino-4-methylpyrimidine-5-carboxylic acid hydrochloride.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

4.1.2. Base-Catalyzed Hydrolysis

Alternatively, the nitrile can be hydrolyzed by heating with an aqueous solution of a strong base, such as sodium hydroxide. This will initially form the sodium salt of the carboxylic acid. Subsequent acidification is required to obtain the free carboxylic acid.

Representative Procedure (Alkaline Hydrolysis):

-

Suspend 2-amino-4-methylpyrimidine-5-carbonitrile in a 2M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete.

-

Cool the solution to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Esterification of the Carboxylic Acid

The final step is the esterification of the 2-amino-4-methylpyrimidine-5-carboxylic acid with methanol. The Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of an acid catalyst, is a common and effective method.

4.2.1. Fischer Esterification Mechanism

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to give the protonated ester. Deprotonation yields the final product and regenerates the acid catalyst.

Caption: Fischer esterification mechanism.

4.2.2. Experimental Protocol (Fischer Esterification)

Materials:

| Reagent | Molar Mass ( g/mol ) | Role |

| 2-Amino-4-methylpyrimidine-5-carboxylic acid | 167.15 | Substrate |

| Methanol | 32.04 | Reagent and Solvent |

| Sulfuric Acid (conc.) | 98.08 | Catalyst |

-

Suspend 2-amino-4-methylpyrimidine-5-carboxylic acid in an excess of dry methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The product can then be extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

An alternative and milder esterification can be performed using trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be effective for the esterification of amino acids.[8]

Conclusion

The synthesis of Methyl 2-amino-4-methylpyrimidine-5-carboxylate presented in this guide is a reliable and scalable route that proceeds in high yield. The initial formation of the pyrimidine ring via a multicomponent reaction is highly efficient. The subsequent two-step conversion of the nitrile to the methyl ester, through hydrolysis and Fischer esterification, provides a controlled method to obtain the final product with high purity. The methodologies described are based on well-established chemical principles and provide a solid foundation for the synthesis of this important pharmaceutical intermediate.

References

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (URL not available for direct linking)

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (URL not available for direct linking)

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC - NIH. Available at: [Link]

- US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents.

- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents. (URL not available for direct linking)

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

- US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

- US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents.

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

-

Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

Sources

- 1. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-methylpyrimidine-5-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Its Spectroscopic Implications

The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure. Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a substituted pyrimidine with key functional groups that each provide a unique spectroscopic signature.

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 165 - 175 | The carbonyl carbon of the ester is highly deshielded. |

| C2 (Amino-bearing) | 160 - 165 | The carbon attached to two nitrogen atoms and the amino group is significantly deshielded. |

| C4 (Methyl-bearing) | 155 - 160 | The carbon attached to a nitrogen and bearing a methyl group. |

| C6 (CH) | 150 - 155 | The carbon of the C-H bond on the pyrimidine ring. |

| C5 (Carboxylate-bearing) | 110 - 120 | This carbon is shielded relative to the other ring carbons due to its position. |

| -OCH₃ | 50 - 55 | A typical chemical shift for a methyl ester carbon. |

| -CH₃ | 20 - 25 | A characteristic chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for ¹³C NMR:

The protocol is similar to that of ¹H NMR, but with a few key differences:

-

Acquisition Time: ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Decoupling: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in singlets for each unique carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amino) | 3300 - 3500 | Medium, Doublet | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Weak to Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Weak to Medium | Stretching |

| C=O (Ester) | 1700 - 1730 | Strong | Stretching |

| C=N, C=C (Ring) | 1500 - 1650 | Medium to Strong | Ring stretching |

| C-N | 1200 - 1350 | Medium | Stretching |

| C-O (Ester) | 1000 - 1300 | Strong | Stretching |

The presence of a strong absorption band around 1700-1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The characteristic doublet in the 3300-3500 cm⁻¹ region confirms the presence of the primary amino group. [1] Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of Methyl 2-amino-4-methylpyrimidine-5-carboxylate (C₇H₉N₃O₂) is 167.17 g/mol . The mass spectrum should show a molecular ion peak at m/z = 167.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 136.

-

Loss of the entire methyl carboxylate group (-COOCH₃), leading to a fragment at m/z = 108.

-

Cleavage of the methyl group from the pyrimidine ring, resulting in a fragment at m/z = 152.

-

Sources

"Methyl 2-amino-4-methylpyrimidine-5-carboxylate" physical and chemical properties

An In-depth Technical Guide to Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials. Among the vast family of pyrimidine derivatives, Methyl 2-amino-4-methylpyrimidine-5-carboxylate represents a highly functionalized and versatile building block. Its strategic placement of an amino group, a methyl group, and a methyl carboxylate ester on the pyrimidine ring offers multiple reaction sites for synthetic elaboration. This guide provides a comprehensive overview of its chemical and physical properties, synthetic pathways, reactivity, and potential applications, tailored for researchers and professionals in drug discovery and chemical development.

Molecular Identity and Structure

Precise identification is paramount for any chemical entity. Methyl 2-amino-4-methylpyrimidine-5-carboxylate is structurally defined by a pyrimidine ring substituted at positions 2, 4, and 5. While extensive data is available for the corresponding ethyl ester and carboxylic acid, the properties of the methyl ester can be inferred from these closely related analogs.

Chemical Structure

The 2D structure of Methyl 2-amino-4-methylpyrimidine-5-carboxylate is presented below.

Caption: 2D Structure of Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Chemical Identifiers

The unambiguous identification of this molecule is crucial for database searches and regulatory compliance. Below is a table of its key identifiers and those of its parent carboxylic acid.

| Identifier | Value (Methyl Ester) | Value (Parent Acid) | Source |

| IUPAC Name | methyl 2-amino-4-methylpyrimidine-5-carboxylate | 2-Amino-4-methylpyrimidine-5-carboxylic acid | PubChem |

| CAS Number | N/A (Not broadly listed) | 769-51-7 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | C₆H₇N₃O₂ | PubChem |

| Molecular Weight | 167.17 g/mol | 153.14 g/mol | [1] |

| SMILES | COC(=O)C1=CN=C(N)N=C1C | CC1=NC(=NC=C1C(=O)O)N | [1] |

| InChIKey | N/A | DUWNUQBBVGEJPV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to bioavailability. The data presented here are based on experimental values for closely related analogs and predicted values, providing a reliable profile for laboratory applications.

| Property | Value / Description | Notes | Source |

| Appearance | White to off-white or pale yellow solid/powder. | Based on the typical appearance of related aminopyrimidines. | [2] |

| Boiling Point | ~350.5 ± 34.0 °C | Predicted value for the ethyl ester. The methyl ester's boiling point is expected to be slightly lower. | [3] |

| Density | ~1.217 ± 0.06 g/cm³ | Predicted value for the ethyl ester. | [3] |

| pKa | ~2.47 ± 0.10 | Predicted; refers to the protonation of the pyrimidine ring nitrogen. The amino group is a weaker base. | [3] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol. | General solubility profile for this class of compounds. | N/A |

| Storage | Store at room temperature in an inert atmosphere, protected from light. | Recommended for maintaining chemical integrity. | [3] |

Synthesis and Reactivity

General Synthetic Approach

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is typically synthesized via a condensation reaction, a classic method for constructing pyrimidine rings. The most common strategy involves the reaction of a β-keto ester equivalent with guanidine or a related amidine.

A plausible and industrially relevant synthesis would start from ethyl acetoacetate, which is first converted to an enol ether or a related activated intermediate. This intermediate is then reacted with guanidine nitrate in the presence of a base like sodium ethoxide. The resulting ethyl ester can be transesterified or the synthesis can be adapted to use a methyl ester starting material directly.

Caption: Generalized synthetic workflow for Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

Chemical Reactivity

The molecule's rich functionality dictates its reactivity:

-

2-Amino Group: This is a key handle for derivatization. It can undergo acylation, alkylation, sulfonylation, and diazotization reactions. It also acts as a powerful directing group in electrophilic substitution, though the pyrimidine ring is generally electron-deficient.

-

5-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. It can also be reduced to the primary alcohol, (4-Amino-2-methylpyrimidin-5-yl)methanol, a precursor in thiamine (Vitamin B1) biosynthesis.[4]

-

Pyrimidine Ring: As an electron-deficient heterocycle, the ring is generally resistant to electrophilic attack but can be susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at positions 2, 4, or 6. The nitrogen atoms can be quaternized by alkyl halides.

Applications and Research Significance

The true value of Methyl 2-amino-4-methylpyrimidine-5-carboxylate lies in its role as a versatile intermediate for synthesizing more complex molecules with significant biological activity.

-

Medicinal Chemistry Scaffold: The aminopyrimidine core is a privileged scaffold found in a multitude of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[5] This molecule provides a ready-made starting point for developing inhibitors targeting protein kinases by allowing for diverse substitutions at the amino and carboxylate positions to optimize binding affinity and selectivity.

-

Precursor for Bioactive Molecules: As noted, the core structure is related to the pyrimidine moiety of thiamine (Vitamin B1).[4] Derivatives are explored for their potential as antibacterial agents by targeting essential metabolic pathways absent in mammals, such as the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[6]

-

Chemical Probe Development: The functional handles allow for the straightforward attachment of fluorescent tags, biotin labels, or cross-linking agents, enabling the creation of chemical probes to study biological systems.

Representative Experimental Protocol: N-Acylation

To illustrate the practical utility of this building block, a standard protocol for N-acylation is provided below. This reaction is fundamental for creating amide libraries in drug discovery programs.

Objective: To synthesize Methyl 2-(acetylamino)-4-methylpyrimidine-5-carboxylate.

Methodology:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Rationale: Aprotic solvents are used to prevent side reactions with the acylating agent. An inert atmosphere prevents moisture from quenching the reagents.

-

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq). Stir the solution for 5-10 minutes at room temperature.

-

Rationale: The base acts as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product.

-

-

Acylation: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise.

-

Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: TLC is a rapid and effective technique to qualitatively assess the conversion of starting material to product.

-

-

Workup and Purification: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) using a hexane/ethyl acetate gradient.

-

Rationale: The aqueous workup removes the base, unreacted acylating agent, and salts. Column chromatography separates the desired product from any impurities.

-

Caption: Experimental workflow for a typical N-acylation reaction.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The parent compound, 2-Amino-4-methylpyrimidine-5-carboxylic acid, provides a good proxy for the hazards of its methyl ester.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Handling Recommendation: Handle this compound in a chemical fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. In case of accidental exposure, follow the precautionary statements and seek medical advice if symptoms persist.

Conclusion

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a valuable and versatile heterocyclic compound. Its well-defined reactivity, stemming from its amino and carboxylate functional groups, makes it an ideal starting material for the synthesis of complex molecular architectures. Its relevance to established pharmacophores, particularly in the realm of kinase inhibition and antibacterial research, ensures its continued importance for scientists and professionals in drug development and organic synthesis.

References

- Google Patents. (CN107011254B). Synthesis and purification method of 2-amino-4-methylpyridine.

-

Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Retrieved from [Link]

Sources

- 1. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylpyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. ETHYL 2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE CAS#: 81633-29-6 [m.chemicalbook.com]

- 4. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of Methyl 2-amino-4-methylpyrimidine-5-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-amino-4-methylpyrimidine-5-carboxylate, a polysubstituted pyrimidine, represents a highly valuable and versatile heterocyclic building block in the lexicon of medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic aminopyridine moiety, an electrophilic ester, and a strategic methyl group—offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of this compound's synthesis, chemical reactivity, and strategic application in drug discovery, with a particular focus on its role as a scaffold for potent kinase inhibitors. We will explore the causality behind synthetic choices, detail robust experimental protocols, and present a forward-looking perspective on its potential in developing next-generation therapeutics.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug design. As a fundamental component of nucleobases, its derivatives are intrinsically recognized by biological systems. This inherent biocompatibility, combined with a rich and well-understood reactivity, has cemented the pyrimidine core's role in a vast array of approved therapeutics. The 2-aminopyrimidine motif, in particular, is a recurring feature in numerous kinase inhibitors, where the amino group often forms a critical hydrogen bond interaction with the hinge region of the kinase active site, mimicking the adenine of ATP.[1][2]

Methyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No. 929214-72-2) is a particularly strategic starting material. The ester at the 5-position provides a versatile handle for amide bond formation, enabling the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The 2-amino group serves as a key anchoring point for kinase hinge binding and can also be a site for further derivatization. The 4-methyl group can influence the planarity and solubility of the molecule and can have subtle but important effects on binding to target proteins.

Synthesis of the Core: A Mechanistic Approach

The construction of the 2-amino-4-methylpyrimidine-5-carboxylate core is typically achieved through a well-established condensation reaction, often a variation of the Pinner pyrimidine synthesis. This approach involves the reaction of an amidine with a β-dicarbonyl compound or its equivalent.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic disconnection of the target molecule points to acetamidine and a derivative of methyl acetoacetate as the primary starting materials. The core pyrimidine ring is formed by the condensation of these two components.

Caption: Retrosynthetic analysis of the target pyrimidine.

Recommended Synthetic Protocol

Reaction Scheme:

Caption: General synthesis of the pyrimidine core.

Step-by-Step Methodology:

-

Preparation of the β-ketoester equivalent: Methyl acetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride to form methyl 2-(ethoxymethylene)acetoacetate. This step introduces the formyl group equivalent necessary for cyclization.

-

Preparation of Acetamidine: Acetamidine can be prepared from acetonitrile and ammonium chloride or used as its commercially available hydrochloride salt.

-

Cyclization:

-

To a solution of sodium ethoxide in absolute ethanol, add acetamidine hydrochloride. Stir the mixture to form the free base of acetamidine.

-

To this mixture, add methyl 2-(ethoxymethylene)acetoacetate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure Methyl 2-amino-4-methylpyrimidine-5-carboxylate.

-

Self-Validation: The success of this synthesis is predicated on the careful control of reaction conditions, particularly the exclusion of water to prevent hydrolysis of the reagents and intermediates. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Physicochemical and Spectroscopic Profile

| Property | Value | Source |

| CAS Number | 929214-72-2 | |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | |

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, DMSO, DMF | |

| ¹H NMR (Expected) | δ (ppm): ~8.5 (s, 1H, pyrimidine-H), ~7.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) | |

| ¹³C NMR (Expected) | δ (ppm): ~168 (C=O), ~165 (C-NH₂), ~160 (C-CH₃), ~158 (C-H), ~110 (C-CO₂Me), ~52 (OCH₃), ~25 (CH₃) | |

| IR (Expected) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1720 (C=O stretch), ~1650 (N-H bend), ~1580 (C=N stretch) |

Reactivity and Application as a Heterocyclic Building Block

The utility of Methyl 2-amino-4-methylpyrimidine-5-carboxylate as a building block stems from the differential reactivity of its functional groups.

Caption: Reactivity map of the core building block.

Reactions at the 2-Amino Group

The 2-amino group is a potent nucleophile and readily participates in a variety of reactions, including:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation/N-Alkylation: Can undergo Buchwald-Hartwig amination or other cross-coupling reactions to introduce aryl or alkyl substituents. This is a common strategy for extending the molecule into other regions of a target's binding pocket.

-

Diazotization: Can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens in a Sandmeyer reaction).

Transformations of the 5-Ester Group

The methyl ester at the 5-position is a versatile handle for introducing diversity:

-

Amidation: Direct reaction with amines, often facilitated by heating or the use of coupling agents, to form a wide range of amides. This is arguably the most common and powerful application of this building block, as it allows for the exploration of structure-activity relationships (SAR) by varying the amine component.[3]

-

Saponification: Hydrolysis of the ester to the corresponding carboxylic acid provides a different reactive handle for further transformations, such as the formation of more complex amides or other functional groups.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of other reactions.

Case Study: Application in Kinase Inhibitor Design

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors.[1] The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group form a hydrogen bonding pattern that mimics the interaction of adenine with the kinase hinge region.

Caption: Interaction of the 2-aminopyrimidine scaffold with a kinase hinge.

By using Methyl 2-amino-4-methylpyrimidine-5-carboxylate, medicinal chemists can systematically build out from this core. The 5-carboxamide linkage allows for the introduction of a variety of substituents that can probe different regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. For example, large, hydrophobic groups can be introduced to occupy the deep hydrophobic pocket of many kinases, while polar groups can be used to interact with the solvent-exposed region.

While specific examples of marketed drugs derived directly from this exact methyl ester are not prominent in the literature, numerous patents and research articles describe the synthesis of kinase inhibitors using the closely related ethyl ester or other 2-aminopyrimidine-5-carboxylate derivatives.[3][4] These compounds are frequently investigated as inhibitors of targets such as c-Met, Sky kinase, and Aurora kinases.[1][3]

Conclusion and Future Outlook

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a high-potential, strategically designed building block for modern drug discovery. Its synthesis is achievable through robust and scalable chemical methods. The orthogonal reactivity of its functional groups provides a reliable platform for the generation of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. As the demand for more selective and potent targeted therapies continues to grow, the strategic deployment of such well-conceived heterocyclic cores will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

- Mizukami, S., & Hirai, E. (1966). Journal of Organic Chemistry, 31, 1199.

-

PubChem. (n.d.). Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

Cui, J. J., et al. (2011). 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. Bioorganic & Medicinal Chemistry Letters, 21(2), 658-662.[4]

-

Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5786.[5]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.[2]

-

Warner, S. L., et al. (2012). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5246-5250.[3]

-

Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.[1]

-